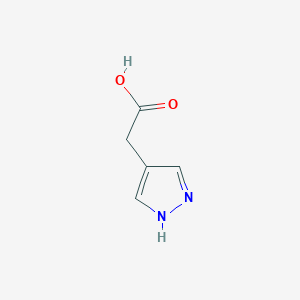

2-(1H-pyrazol-4-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c8-5(9)1-4-2-6-7-3-4/h2-3H,1H2,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWJTOHJADWQQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of 2-(1H-pyrazol-4-yl)acetic Acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyrazole ring system is a quintessential example of such a "privileged scaffold," renowned for its versatile biological activities. Within this class of compounds, 2-(1H-pyrazol-4-yl)acetic acid, identified by its CAS number 934172-55-1 , serves as a critical building block for the synthesis of a diverse array of pharmacologically active agents.[1][2][3] This guide provides an in-depth technical overview of this valuable compound, from its synthesis and characterization to its application in the development of targeted therapies.

Core Molecular Attributes

A comprehensive understanding of the physicochemical properties of 2-(1H-pyrazol-4-yl)acetic acid is fundamental to its effective utilization in synthetic chemistry and drug design.

| Property | Value | Source |

| CAS Number | 934172-55-1 | [2][3] |

| Molecular Formula | C₅H₆N₂O₂ | [2] |

| Molecular Weight | 126.11 g/mol | [2] |

| Appearance | White to off-white solid | |

| Storage | 2-8°C, sealed in a dry environment | [3] |

Synthesis and Mechanistic Rationale: A Step-by-Step Protocol

The synthesis of 2-(1H-pyrazol-4-yl)acetic acid and its derivatives often leverages the versatile Vilsmeier-Haack reaction to introduce a functional handle at the 4-position of the pyrazole ring. This formylation is a critical step, as the resulting aldehyde can be further elaborated into the desired acetic acid side chain.[1][4]

Experimental Protocol: Synthesis via a 4-Formylpyrazole Intermediate

This protocol outlines a common synthetic route to pyrazole-4-acetic acids, starting from a hydrazone.

Step 1: Formation of the Hydrazone An appropriate ketone is reacted with a hydrazine in a suitable solvent, such as ethanol with a catalytic amount of acetic acid, to form the corresponding hydrazone. This initial step is a classic condensation reaction, forming the N-N bond that will become part of the pyrazole ring.

Step 2: Vilsmeier-Haack Formylation The hydrazone is then subjected to the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide), which acts as a formylating agent. This electrophilic aromatic substitution reaction introduces a formyl group (-CHO) at the 4-position of the newly formed pyrazole ring. The choice of this reagent is strategic due to its effectiveness in formylating electron-rich heterocyclic systems.[1][4][5]

Step 3: Oxidation of the Aldehyde The resulting 4-formylpyrazole is oxidized to the corresponding carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate or Jones reagent. This step is crucial for converting the aldehyde into the carboxylic acid moiety of the final product.

Step 4: Esterification (Optional) and Hydrolysis The carboxylic acid can be converted to its corresponding ester for purification or further modification. Subsequent hydrolysis of the ester under acidic or basic conditions yields the final 2-(1H-pyrazol-4-yl)acetic acid.

Caption: Synthetic workflow for 2-(1H-pyrazol-4-yl)acetic acid.

Spectroscopic Characterization

-

¹H NMR: Protons on the pyrazole ring would appear as singlets or doublets in the aromatic region. The methylene protons of the acetic acid side chain would typically be a singlet, and the carboxylic acid proton would be a broad singlet, often far downfield.

-

¹³C NMR: The spectrum would show distinct signals for the carbons of the pyrazole ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and C=N and C=C stretches from the pyrazole ring.

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be observed, along with characteristic fragmentation patterns.

Applications in Drug Discovery: A Focus on Targeted Therapies

The pyrazole-4-acetic acid scaffold is a cornerstone in the design of molecules targeting a range of diseases, from inflammation to cancer.

Anti-inflammatory and Analgesic Agents

Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, famously exemplified by the COX-2 inhibitor Celecoxib.[1] The acetic acid moiety at the 4-position can mimic the carboxylic acid group of arachidonic acid, allowing these compounds to bind to the active site of cyclooxygenase enzymes.

Anticancer Therapeutics and Kinase Inhibition

A significant area of application for 2-(1H-pyrazol-4-yl)acetic acid is in the development of kinase inhibitors for cancer therapy. The pyrazole core can act as a bioisostere for other heterocyclic systems and can be readily substituted to optimize binding to the ATP-binding pocket of various kinases.

The EGFR/PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Pyrazole-containing compounds have been designed to inhibit key kinases within this pathway, such as EGFR, PI3K, and mTOR.[11][12][13] The 2-(1H-pyrazol-4-yl)acetic acid moiety can be elaborated into more complex structures that effectively block the activity of these kinases, leading to the induction of apoptosis in cancer cells.

Caption: Inhibition of the EGFR/PI3K/AKT/mTOR pathway by pyrazole derivatives.

CRTh2 Receptor Antagonists

Derivatives of 2-(1H-pyrazol-4-yl)acetic acid have been identified as antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2).[14][15][16] This receptor is involved in allergic inflammation, making its antagonists promising candidates for the treatment of asthma and other allergic diseases.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2-(1H-pyrazol-4-yl)acetic acid and its derivatives. It is recommended to consult the Safety Data Sheet (SDS) for detailed information. In general, these compounds should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

2-(1H-pyrazol-4-yl)acetic acid is a versatile and highly valuable building block in the arsenal of the medicinal chemist. Its robust synthetic accessibility and the diverse pharmacological activities of its derivatives underscore its importance in the ongoing quest for novel and effective therapeutics. From anti-inflammatory agents to targeted cancer therapies, the pyrazole-4-acetic acid scaffold continues to be a source of promising new drug candidates.

References

-

(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. Available at: [Link]

-

Synthesis of (a) Production of 2-(1-pyrazolyl)-acetic acid. PrepChem.com. Available at: [Link]

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC - PubMed Central. Available at: [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. Available at: [Link]

-

Scheme 1 Synthesis of pyrazoles 4 and 5. Conditions: i, neat, acetic acid, 20 °C. ResearchGate. Available at: [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. ResearchGate. Available at: [Link]

-

2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. PubMed. Available at: [Link]

-

Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives. Semantic Scholar. Available at: [Link]

-

2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. OUCI. Available at: [Link]

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Stuvia. Available at: [Link]

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Semantic Scholar. Available at: [Link]

-

Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Omega. Available at: [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Available at: [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. Available at: [Link]

-

Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]

-

2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. PubMed. Available at: [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. Available at: [Link]

-

Synthesis and biological activity of 4 ?¢ ? ? ? -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. JOCPR. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Wiley Online Library. Available at: [Link]

Sources

- 1. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 2. chemscene.com [chemscene.com]

- 3. 934172-55-1|2-(1H-Pyrazol-4-yl)acetic acid|BLD Pharm [bldpharm.com]

- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades | Semantic Scholar [semanticscholar.org]

- 14. 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists [ouci.dntb.gov.ua]

- 16. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-pyrazol-4-yl)acetic Acid

Introduction: The Strategic Importance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and presence in numerous FDA-approved drugs.[1][2][3] Its derivatives have demonstrated a wide pharmacological spectrum, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][4][5] The compound 2-(1H-pyrazol-4-yl)acetic acid is a key building block in the synthesis of more complex pharmaceutical agents. Its physicochemical properties are critical determinants of its behavior in biological systems, influencing everything from solubility and absorption to target engagement and metabolic stability. This guide provides a comprehensive analysis of these properties, offering both theoretical predictions and standardized experimental protocols for their determination, aimed at researchers and professionals in drug development.

Molecular Structure and Core Identifiers

A foundational understanding of a molecule begins with its structural and chemical identity.

Table 1: Core Identifiers for 2-(1H-pyrazol-4-yl)acetic acid

| Identifier | Value | Source |

| CAS Number | 934172-55-1 | [6] |

| Molecular Formula | C₅H₆N₂O₂ | [7] |

| Molecular Weight | 126.11 g/mol | [7] |

| IUPAC Name | 2-(1H-pyrazol-4-yl)acetic acid | [7] |

| SMILES | C1=C(C=NN1)CC(=O)O | [6] |

| InChIKey | PXWJTOHJADWQQO-UHFFFAOYSA-N | [7] |

Ionization Constant (pKa): A Gatekeeper of Biological Activity

The pKa of a molecule is a critical parameter that dictates its ionization state at a given pH, which in turn influences its solubility, permeability, and target binding. For 2-(1H-pyrazol-4-yl)acetic acid, the carboxylic acid moiety is the primary acidic center.

Predicted pKa: A predicted pKa value for the carboxylic acid group is approximately 3.58 ± 0.10 .[8] This suggests that at physiological pH (around 7.4), the molecule will be predominantly in its deprotonated, carboxylate form.

Experimental Protocol: Determination of pKa via Potentiometric Titration

Potentiometric titration is a highly accurate method for the experimental determination of pKa values.[9][10]

Methodology:

-

Preparation of Solutions:

-

Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[11][12]

-

Titration Procedure:

-

Data Analysis:

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP): Balancing Solubility and Permeability

LogP, the logarithm of the partition coefficient between octanol and water, is a key indicator of a compound's lipophilicity. This property is crucial for membrane permeability and oral absorption.

Computed LogP: The calculated LogP for 2-(1H-pyrazol-4-yl)acetic acid is 0.0368 .[6] This value suggests that the molecule is relatively hydrophilic, which may favor aqueous solubility but could present challenges for passive diffusion across biological membranes.

Aqueous Solubility: A Prerequisite for Efficacy

Adequate aqueous solubility is essential for a drug candidate to be absorbed and distributed throughout the body.[13]

Experimental Protocol: Kinetic Solubility Assay via the Shake-Flask Method

The shake-flask method is a common approach for determining kinetic solubility in early drug discovery.[14][15]

Methodology:

-

Stock Solution Preparation: Prepare a 20 mM stock solution of the compound in DMSO.[14][16]

-

Incubation:

-

Separation of Undissolved Compound:

-

Filter the suspension using a solubility filter plate or centrifuge at high speed to pellet any precipitate.[15]

-

-

Quantification:

Caption: Workflow for kinetic solubility determination.

Melting Point: An Indicator of Purity and Stability

The melting point of a solid compound is a fundamental physical property that provides insights into its purity and crystal lattice energy.

Predicted Melting Point: Due to the lack of consistent experimental data for 2-(1H-pyrazol-4-yl)acetic acid, it is important to determine this property experimentally. For the related isomer, 2-(1H-Pyrazol-1-yl)acetic acid, a melting point of 171-172 °C has been reported.[8]

Experimental Protocol: Melting Point Determination by the Capillary Method

The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid.[17][18][19][20]

Methodology:

-

Sample Preparation:

-

Measurement:

-

Observation and Recording:

-

Record the temperature at which the first liquid appears (onset of melting).

-

Record the temperature at which the entire sample becomes a clear liquid (completion of melting).

-

The melting point is reported as a range.

-

Spectroscopic and Structural Data

Conclusion: A Profile of a Versatile Building Block

This technical guide has provided a detailed overview of the key physicochemical properties of 2-(1H-pyrazol-4-yl)acetic acid. The presented data, both computed and derived from established experimental protocols, offers a solid foundation for researchers in drug discovery and development. A thorough understanding and experimental validation of these properties are paramount for the successful progression of any drug candidate derived from this versatile pyrazole scaffold.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

Unknown. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [https://www.mcvts.net/cms/lib/NJ01911694/Centricity/Domain/130/Melting Point Lab.pdf]([Link] Point Lab.pdf)

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

International Journal of Research Publication and Reviews. (2023). Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies and Medicinal Properties in Contemporary Drug Discovery. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

International Journal for Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

-

International Journal for Research in Applied Science & Engineering Technology. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(1H-pyrazol-4-yl)acetic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Relevant ¹H and ¹³C (italics) NMR chemical shifts, ¹H,¹³C-HSQC and.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(1H-Tetrazol-1-yl)acetic acid monohydrate. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Unknown. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

MDPI. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Retrieved from [Link]

-

AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [https://s3.amazonaws.com/iiet-public-files/supporting-files/IJCPA/1-IJCPA-1107, 2014.pdf]([Link], 2014.pdf)

-

ResearchGate. (n.d.). X-ray crystal structures of compounds (a) 2a (only one.... Retrieved from [Link]

-

The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and. Retrieved from [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrpr.com [ijrpr.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. chemscene.com [chemscene.com]

- 7. 2-(1H-pyrazol-4-yl)acetic acid | C5H6N2O2 | CID 20555351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(1H-Pyrazol-1-yl)acetic acid CAS#: 16034-48-3 [m.chemicalbook.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. enamine.net [enamine.net]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. thinksrs.com [thinksrs.com]

- 18. cdn.juniata.edu [cdn.juniata.edu]

- 19. jk-sci.com [jk-sci.com]

- 20. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-(1H-pyrazol-4-yl)acetic acid: A Versatile Scaffold in Modern Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a sought-after component in the design of novel therapeutic agents. Within this important class of heterocycles, 2-(1H-pyrazol-4-yl)acetic acid stands out as a particularly valuable building block. Its bifunctional nature, possessing both a reactive carboxylic acid handle and a versatile pyrazole core, allows for its facile incorporation into a wide array of molecular architectures. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2-(1H-pyrazol-4-yl)acetic acid, with a particular focus on its role in the development of targeted therapies.

Molecular Structure and Physicochemical Properties

2-(1H-pyrazol-4-yl)acetic acid is a small molecule with the molecular formula C₅H₆N₂O₂ and a molecular weight of approximately 126.11 g/mol .[3][4] The molecule consists of a pyrazole ring substituted at the 4-position with an acetic acid moiety. The presence of both a hydrogen bond donor (the pyrazole N-H) and acceptor (the pyrazole nitrogen and the carbonyl oxygen), along with a carboxylic acid group, imparts a unique set of physicochemical properties that are advantageous for drug design.

The structural and physicochemical properties of 2-(1H-pyrazol-4-yl)acetic acid are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₂ | PubChem[3] |

| Molecular Weight | 126.11 g/mol | PubChem[3] |

| CAS Number | 934172-55-1 | ChemScene[4] |

| SMILES | O=C(O)CC1=CNN=C1 | ChemScene[4] |

| InChIKey | PXWJTOHJADWQQO-UHFFFAOYSA-N | PubChem[3] |

| Topological Polar Surface Area (TPSA) | 65.98 Ų | ChemScene |

| logP (calculated) | 0.0368 | ChemScene |

| Hydrogen Bond Donors | 2 | ChemScene |

| Hydrogen Bond Acceptors | 2 | ChemScene |

Synthesis and Characterization: A Self-Validating Protocol

The synthesis of 2-(1H-pyrazol-4-yl)acetic acid can be achieved through a reliable and scalable two-step process starting from commercially available 4-iodopyrazole. This method provides a clear and efficient route to the target molecule, with each step amenable to straightforward purification and characterization, ensuring a self-validating workflow.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(1H-pyrazol-4-yl)acetate

-

Rationale: This step introduces the acetic acid side chain in its ester-protected form via a palladium-catalyzed cross-coupling reaction. The use of an ethyl ester is advantageous as it is generally stable to the reaction conditions and can be readily hydrolyzed in the subsequent step.

-

Procedure:

-

To a solution of 4-iodopyrazole (1.0 eq) in a suitable solvent such as toluene or dioxane, add ethyl acetate (1.5 eq).

-

Add a palladium catalyst, such as Pd(OAc)₂, and a suitable ligand, for example, a phosphine-based ligand like Xantphos.

-

Add a base, such as cesium carbonate (Cs₂CO₃), to the mixture.

-

The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield ethyl 2-(1H-pyrazol-4-yl)acetate.

-

Step 2: Hydrolysis of Ethyl 2-(1H-pyrazol-4-yl)acetate to 2-(1H-pyrazol-4-yl)acetic acid

-

Rationale: The final step involves the saponification of the ethyl ester to the desired carboxylic acid. This is a standard and high-yielding transformation.

-

Procedure:

-

Dissolve the purified ethyl 2-(1H-pyrazol-4-yl)acetate from Step 1 in a mixture of a suitable solvent like tetrahydrofuran (THF) or ethanol and water.

-

Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the solution.

-

Stir the reaction mixture at room temperature until the hydrolysis is complete, as monitored by TLC or LC-MS.

-

Once the reaction is complete, the organic solvent is removed under reduced pressure.

-

The aqueous solution is then acidified with a suitable acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3, leading to the precipitation of the product.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum to afford pure 2-(1H-pyrazol-4-yl)acetic acid.

-

Characterization Data

To ensure the identity and purity of the synthesized 2-(1H-pyrazol-4-yl)acetic acid, a comprehensive set of analytical data should be obtained.

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the methylene protons of the acetic acid side chain, and the acidic proton of the carboxylic acid. The pyrazole protons typically appear as singlets in the aromatic region, while the methylene protons will be a singlet in the aliphatic region. The carboxylic acid proton will be a broad singlet at a downfield chemical shift.

-

¹³C NMR (DMSO-d₆): The carbon NMR spectrum will show distinct signals for the two carbons of the pyrazole ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, confirming the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the pyrazole ring, the broad O-H stretch of the carboxylic acid, and the strong C=O stretch of the carbonyl group.

Caption: A schematic overview of the two-step synthesis of 2-(1H-pyrazol-4-yl)acetic acid.

Application in Drug Discovery: A Key Building Block for JAK Inhibitors

The 2-(1H-pyrazol-4-yl)acetic acid scaffold is a key component in the synthesis of a number of potent and selective kinase inhibitors, most notably in the development of Janus kinase (JAK) inhibitors.[5] The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which plays a central role in the immune response, hematopoiesis, and inflammation.[6][7] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.

A prominent example of the utility of a pyrazole-based scaffold is in the structure of Ruxolitinib, a potent inhibitor of JAK1 and JAK2.[5] Ruxolitinib is approved for the treatment of myelofibrosis and polycythemia vera. While ruxolitinib itself does not contain the acetic acid moiety, its core pyrazole structure highlights the importance of this heterocycle in binding to the ATP-binding site of JAK kinases. The 2-(1H-pyrazol-4-yl)acetic acid provides a versatile platform for the synthesis of analogs and derivatives of such inhibitors, where the carboxylic acid can be used as a handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is initiated by the binding of cytokines to their specific receptors on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they bind to specific DNA sequences to regulate gene transcription.[6][7]

Caption: The canonical JAK-STAT signaling pathway, a key target for pyrazole-based inhibitors.

Conclusion

2-(1H-pyrazol-4-yl)acetic acid is a molecule of significant interest to the drug discovery community. Its straightforward synthesis, well-defined molecular structure, and versatile chemical handles make it an ideal starting point for the development of novel therapeutics. Its demonstrated relevance as a core scaffold in the design of potent kinase inhibitors, particularly those targeting the JAK-STAT pathway, underscores its importance in the ongoing quest for more effective and selective medicines for a range of debilitating diseases. This guide has provided a foundational understanding of this key molecule, intended to empower researchers and scientists in their efforts to leverage its potential in the creation of next-generation therapies.

References

-

Mesa, R. A. et al. (2012). Ruxolitinib. Nature Reviews Drug Discovery, 11(2), 103-104. [Link]

-

Aaronson, D. S., & Horvath, C. M. (2002). A road map for STAT3 activation. Journal of Cell Science, 115(18), 3539-3541. [Link]

-

O'Shea, J. J., & Plenge, R. (2012). JAK and STAT signaling molecules in immunoregulation and immune-mediated disease. Immunity, 36(4), 542-550. [Link]

-

PubChem. (n.d.). 2-(1H-pyrazol-4-yl)acetic acid. National Center for Biotechnology Information. [Link]

-

(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). AWS. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]

Sources

- 1. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-(1H-pyrazol-4-yl)acetic acid | C5H6N2O2 | CID 20555351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PathWhiz [pathbank.org]

- 7. The impact of JAK/STAT inhibitor ruxolitinib on the genesis of lymphoproliferative diseases - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability of 2-(1H-pyrazol-4-yl)acetic acid

An In-depth Technical Guide to the Solubility and Stability of 2-(1H-pyrazol-4-yl)acetic acid

Introduction

2-(1H-pyrazol-4-yl)acetic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrazole moiety is a well-established pharmacophore present in a variety of approved drugs, valued for its diverse biological activities.[1] The acetic acid functional group provides a convenient handle for further chemical modifications, making this molecule a versatile starting material for the synthesis of more complex drug candidates.

A thorough understanding of the physicochemical properties of 2-(1H-pyrazol-4-yl)acetic acid, specifically its solubility and stability, is paramount for its effective utilization in drug development. These parameters influence everything from reaction conditions and formulation development to bioavailability and shelf-life. This guide provides a comprehensive overview of the theoretical considerations and practical experimental protocols for the characterization of the .

Physicochemical Properties

A foundational understanding of the intrinsic properties of 2-(1H-pyrazol-4-yl)acetic acid is essential for predicting its behavior in various environments.

| Property | Value (Computed) | Source |

| Molecular Formula | C₅H₆N₂O₂ | [2][3] |

| Molecular Weight | 126.11 g/mol | [2][3] |

| logP | -0.3 to 0.0368 | [2][3] |

| Topological Polar Surface Area (TPSA) | 65.98 Ų | [3] |

Note: The logP and TPSA values are computationally predicted and should be experimentally verified.

The predicted negative logP value suggests that 2-(1H-pyrazol-4-yl)acetic acid is a hydrophilic compound, which is consistent with the presence of the polar carboxylic acid and pyrazole functional groups.

pKa Determination

The acidity of both the carboxylic acid and the pyrazole ring will significantly influence the solubility and biological activity of the molecule. The pKa is the pH at which a functional group is 50% ionized.[4] For 2-(1H-pyrazol-4-yl)acetic acid, we can anticipate two pKa values: one for the carboxylic acid (pKa₁) and one for the pyrazole ring (pKa₂).

Experimental Protocol: Potentiometric Titration for pKa Determination

This method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH.

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 2-(1H-pyrazol-4-yl)acetic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, but the pKa value will be an apparent pKa (pKaapp) specific to that solvent system.

-

Titration:

-

For the carboxylic acid pKa (pKa₁), titrate the solution with a standardized solution of 0.1 M NaOH.

-

For the pyrazole ring pKa (pKa₂), titrate a separate solution with a standardized solution of 0.1 M HCl.

-

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. More accurately, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor affecting its absorption and bioavailability. Given its predicted hydrophilicity, 2-(1H-pyrazol-4-yl)acetic acid is expected to have some degree of aqueous solubility.

Aqueous Solubility

The aqueous solubility of 2-(1H-pyrazol-4-yl)acetic acid will be highly dependent on the pH of the solution due to its acidic and basic functional groups.

Experimental Protocol: pH-Dependent Aqueous Solubility

-

Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., pH 2, 4, 6, 7.4, 8, 10).

-

Equilibrium Solubility Determination:

-

Add an excess amount of 2-(1H-pyrazol-4-yl)acetic acid to a known volume of each buffer in separate vials.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with the mobile phase.

-

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as UV-Vis spectroscopy or HPLC-UV.

-

Data Presentation: Report the solubility in mg/mL or µg/mL at each pH.

| pH | Predicted Solubility Behavior | Rationale |

| < pKa₁ | Low | The carboxylic acid is protonated (neutral). |

| pKa₁ < pH < pKa₂ | High | The carboxylic acid is deprotonated (anionic), increasing solubility. |

| > pKa₂ | Moderate to High | The carboxylic acid is deprotonated, and the pyrazole ring may be protonated or deprotonated depending on its pKa, influencing overall charge and solubility. |

Solubility in Organic Solvents

Solubility in organic solvents is important for synthesis, purification, and formulation. The parent pyrazole ring is known to be more soluble in organic solvents than in water.[5]

Experimental Protocol: Organic Solvent Solubility

-

Solvent Selection: Choose a range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMSO).

-

Equilibrium Solubility Determination: Follow the same procedure as for aqueous solubility, ensuring the vials are tightly sealed to prevent solvent evaporation.

-

Quantification: Use a validated analytical method compatible with the chosen organic solvents.

Chemical Stability

Assessing the chemical stability of a drug candidate is a mandatory step in pharmaceutical development. Forced degradation studies, as outlined in the ICH guidelines (Q1A), are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[1][6] The goal is to induce degradation to an extent of 5-20%.[1][2]

Forced Degradation Studies

A stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC), must be developed and validated before initiating forced degradation studies. This method should be able to separate the parent compound from all potential degradation products.

Experimental Workflow for Forced Degradation and Stability Studies

Caption: Workflow for Forced Degradation and Stability Studies.

Experimental Protocols for Forced Degradation

For each condition, a control sample (stored at 4°C in the dark) should be analyzed alongside the stressed samples.

-

Acidic Hydrolysis:

-

Dissolve the compound in 0.1 M HCl.

-

Heat the solution at an elevated temperature (e.g., 60-80°C) for a specified time.

-

Withdraw samples at various time points, neutralize with an equivalent amount of base, and analyze by HPLC.

-

Rationale: The pyrazole ring is generally stable to acid, but the carboxylic acid side chain could potentially undergo reactions under harsh acidic conditions.

-

-

Basic Hydrolysis:

-

Dissolve the compound in 0.1 M NaOH.

-

Maintain the solution at room temperature or slightly elevated temperature.

-

Withdraw samples, neutralize with an equivalent amount of acid, and analyze.

-

Rationale: Strong basic conditions can lead to deprotonation at C3 of the pyrazole ring, potentially leading to ring-opening.[7]

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Keep the solution at room temperature and protected from light.

-

Analyze samples at different time points.

-

Rationale: The pyrazole ring can be susceptible to oxidation, potentially leading to N-oxides or ring-opened products.

-

-

Thermal Degradation:

-

Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) in a controlled oven.

-

Analyze samples at various time points.

-

Rationale: This assesses the intrinsic thermal stability of the molecule.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil to exclude light.

-

Analyze both the exposed and control samples.

-

Rationale: Many heterocyclic compounds are light-sensitive.

-

Potential Degradation Pathways

Based on the known chemistry of pyrazoles and carboxylic acids, potential degradation pathways include:

-

Decarboxylation: Loss of CO₂ from the acetic acid side chain, particularly under thermal stress.

-

Oxidation: Formation of N-oxides on the pyrazole ring or hydroxylation of the ring.

-

Ring Opening: Under harsh basic conditions, the pyrazole ring may be susceptible to cleavage.

-

Polymerization/Condensation: Under certain stress conditions, intermolecular reactions could occur.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the . While specific experimental data for this compound is not widely available, the protocols and theoretical considerations presented here offer a robust starting point for any researcher or drug development professional. A thorough characterization of these fundamental properties is an indispensable step in advancing this promising molecule through the drug discovery and development pipeline. The experimental data generated from these studies will guide formulation strategies, define storage conditions, and ensure the overall quality and safety of any potential drug product.

References

- (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - AWS.

-

Forced Degradation Studies - SciSpace. Available at: [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation - BioProcess International. Available at: [Link]

-

2-(1H-pyrazol-4-yl)acetic acid | C5H6N2O2 | CID 20555351 - PubChem. Available at: [Link]

-

ICH Q1A, Q1B, Forced Degradation - Jordi Labs. Available at: [Link]

-

Carboxylic Acid Unknowns and Titration. Available at: [Link]

-

Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - PubMed Central. Available at: [Link]

-

Pyrazole - Solubility of Things. Available at: [Link]

-

Bordwell pKa Table - Organic Chemistry Data. Available at: [Link]

-

Carboxylic Acid & Phenol | PDF | Solubility - Scribd. Available at: [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Available at: [Link]

-

Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC - NIH. Available at: [Link]

-

Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity - MDPI. Available at: [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available at: [Link]

-

Recent Developments in the Chemistry of Pyrazoles | Request PDF - ResearchGate. Available at: [Link]

-

Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC - NIH. Available at: [Link]

-

Stability indicating study by using different analytical techniques - IJSDR. Available at: [Link]

-

Stability Indicating HPTLC Method Development and Validation for Quantification of Favipiravir in Bulk and Commercial Film Coate - International Journal of Pharmaceutical Investigation. Available at: [Link]

-

Development of Methods for the Determination of pKa Values - PMC - NIH. Available at: [Link]

-

5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII - Cherry. Available at: [Link]

-

pKa Determination in non-Aqueous Solvents and - The University of Liverpool Repository. Available at: [Link]

-

Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration - Asian Journal of Pharmaceutical Analysis. Available at: [Link]

-

A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. Available at: [Link]

-

An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - Preprints.org. Available at: [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. youtube.com [youtube.com]

- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. www1.udel.edu [www1.udel.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scispace.com [scispace.com]

- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Discovery and History of Pyrazole Acetic Acid Derivatives

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, serving as a versatile scaffold for a multitude of therapeutic agents.[1] This guide provides a comprehensive exploration of the discovery and historical development of a key subclass: pyrazole acetic acid derivatives and their close analogs. We trace the journey from the foundational synthesis of the pyrazole ring to the rational design of highly selective anti-inflammatory drugs. This document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthetic evolution, mechanistic insights, and pharmacological significance of these compounds. By explaining the causality behind experimental choices and detailing self-validating protocols, this guide aims to be an authoritative resource grounded in the primary scientific literature.

The Dawn of Pyrazole Chemistry: From Knorr to Modern Synthesis

The history of pyrazole acetic acids is intrinsically linked to the discovery of the pyrazole ring itself. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883.[2] Knorr's seminal work involved the condensation reaction of a β-ketoester (ethyl acetoacetate) with a hydrazine (phenylhydrazine), a reaction now famously known as the Knorr Pyrazole Synthesis .[3][4] This reaction was revolutionary for its time, providing a straightforward and high-yielding route to a stable, aromatic heterocyclic system.[3]

The initial reaction between a 1,3-dicarbonyl compound and a hydrazine is remarkably efficient, driven by the formation of the stable aromatic pyrazole ring after the loss of two water molecules.[3] The choice of a β-ketoester, as in one of Knorr's early variations, leads to the formation of a pyrazolone, a keto tautomer of a hydroxypyrazole, which is a critical intermediate for many early pyrazole-based drugs.[3]

The Knorr Pyrazole Synthesis: A Foundational Workflow

The enduring relevance of the Knorr synthesis lies in its robustness and versatility. The general workflow provides a logical pathway for constructing the core pyrazole scaffold, which can then be further functionalized.

The Rise of Pyrazole Derivatives as Anti-Inflammatory Agents

The therapeutic potential of pyrazole derivatives was recognized early, with the development of antipyrine, a pyrazolone derivative, in the 1880s.[5] However, the true breakthrough for this class of compounds came with the understanding of their anti-inflammatory mechanism. For decades, non-steroidal anti-inflammatory drugs (NSAIDs) were known to be effective, but their mechanism remained elusive. This changed in 1971 when Sir John Vane discovered that aspirin and other NSAIDs inhibit the synthesis of prostaglandins.[6]

Prostaglandins are key mediators of inflammation, pain, and fever, and are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[7] The discovery of two distinct COX isoforms in the early 1990s was a watershed moment.[8]

-

COX-1 is a constitutive enzyme, meaning it is expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[8]

-

COX-2 is an inducible enzyme, its expression is dramatically increased at sites of inflammation.[8]

This dichotomy provided a clear therapeutic strategy: selectively inhibiting COX-2 could provide powerful anti-inflammatory effects while sparing the protective functions of COX-1, thus reducing the gastrointestinal side effects common to older, non-selective NSAIDs.[8] This hypothesis spurred a new era of rational drug design, with the pyrazole scaffold at its forefront.[9]

Mechanism of Action: Targeting the COX-2 Enzyme

The anti-inflammatory action of pyrazole acetic acid derivatives and their analogs is primarily due to their inhibition of the COX-2 enzyme.[7] By blocking COX-2, these drugs prevent the conversion of arachidonic acid into prostaglandin H2, the precursor for various pro-inflammatory prostaglandins.[7]

Case Study: Lonazolac and the Quest for COX-2 Selectivity

Lonazolac is a non-steroidal anti-inflammatory drug (NSAID) that features the 1,3,4-trisubstituted pyrazole core.[10] While effective, it is a non-selective COX inhibitor, targeting both COX-1 and COX-2, which can lead to gastrointestinal side effects.[10] This has made Lonazolac an important lead compound for developing analogues with improved COX-2 selectivity.[10][11]

A key strategy in this effort has been the bioisosteric replacement of Lonazolac's carboxylic acid moiety with non-acidic functional groups.[10] The acidic nature of many traditional NSAIDs is associated with gastric irritation. By replacing this group, researchers aim to enhance COX-2 selectivity and reduce gastrointestinal toxicity.[10] Recent studies have explored creating chalcone, carboxamide, and other non-acidic analogues of Lonazolac.[12][13]

Comparative COX Inhibition Data

The success of modifying the Lonazolac scaffold is measured by in vitro assays determining the 50% inhibitory concentration (IC₅₀) against COX-1 and COX-2. The ratio of these values (Selectivity Index, SI = IC₅₀ COX-1 / IC₅₀ COX-2) provides a quantitative measure of selectivity.

| Compound | IC₅₀ COX-1 (μM) | IC₅₀ COX-2 (μM) | Selectivity Index (SI) | Reference |

| Lonazolac | Non-selective | Non-selective | ~1 | [10][12] |

| Celecoxib | 15 | 0.04 | 375 | [14] |

| Indomethacin | 0.1 | 1.7 | 0.06 | [12] |

| Lonazolac Analogue 2a (Chalcone) | 1.3 | 0.158 | 8.22 | [12] |

| Lonazolac Analogue 2b (Chalcone) | 1.3 | 0.14 | 9.31 | [12] |

| Lonazolac Analogue 7a (Carboxamide) | 1.4 | 0.19 | 7.36 | [12] |

| Data compiled from multiple sources. Note that IC₅₀ values can vary based on assay conditions. |

Detailed Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a standard, self-validating method to determine the COX-1 and COX-2 inhibitory activity of test compounds like pyrazole acetic acid derivatives.

Objective: To determine the IC₅₀ values of a test compound against human recombinant COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., Hematin, Glutathione)

-

Arachidonic Acid (Substrate)

-

Test Compounds (dissolved in DMSO)

-

Reference Inhibitors (e.g., Celecoxib, Indomethacin)

-

Prostaglandin E₂ (PGE₂) EIA Kit (for detection)

-

96-well microplates

-

Incubator, plate reader

Methodology:

-

Enzyme Preparation: Reconstitute the lyophilized COX-1 and COX-2 enzymes in the assay buffer to the desired concentration. Keep on ice.

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing the assay buffer and cofactors.

-

Inhibitor Addition & Pre-incubation:

-

Add serial dilutions of the test compounds (typically from 0.01 to 100 μM) to the wells. Use DMSO as a vehicle control. Include wells with the reference inhibitors.

-

Causality Insight: This step creates a concentration gradient to accurately determine the dose-response curve.

-

Add the enzyme (either COX-1 or COX-2) to each well.

-

Pre-incubate the plate for a defined period (e.g., 15 minutes at room temperature) to allow the inhibitor to bind to the enzyme before the substrate is introduced.

-

-

Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

-

Causality Insight: The addition of the natural substrate competes with the inhibitor, allowing for the measurement of inhibitory potency.

-

-

Incubation: Incubate the plate for a specific time (e.g., 10 minutes at 37°C) to allow for the production of PGE₂.

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

Quantification of Prostaglandin E₂:

-

Measure the amount of PGE₂ produced in each well using a competitive EIA (Enzyme Immunoassay) kit according to the manufacturer's instructions.

-

Self-Validation: The EIA kit includes standards and controls to ensure the accuracy and reproducibility of the quantification. The amount of PGE₂ produced is inversely proportional to the inhibitory activity of the test compound.

-

-

Data Analysis:

-

Construct a dose-response curve by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

-

Calculate the Selectivity Index (SI) by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.

-

Beyond Acetic Acids: Diversification and Future Outlook

While the "acetic acid" moiety was a hallmark of early NSAIDs, the versatility of the pyrazole scaffold has allowed for extensive diversification. Many modern pyrazole-containing drugs are not strictly acetic acid derivatives but have evolved from the same foundational principles. The blockbuster drug Celecoxib (Celebrex) , a selective COX-2 inhibitor, is a 1,5-diarylpyrazole.[15][16] Its discovery by a team at Searle/Monsanto was a landmark in rational drug design and was directly inspired by the need for safer anti-inflammatory agents.[7][8] It was launched in 1998, marking the culmination of less than a decade of intense research following the discovery of the COX-2 enzyme.[7]

The pyrazole core is now recognized as a "privileged scaffold" in drug discovery, appearing in drugs targeting a wide range of conditions beyond inflammation, including cancer, viral infections, and neurological disorders.[1][17] Other notable examples include Difenamizole, an analgesic from the pyrazolone group, and Betazole, a histamine H2-receptor agonist historically used as a diagnostic agent.[18][19]

The future of pyrazole derivatives remains bright. Ongoing research focuses on:

-

Developing multi-target agents: Designing single molecules that can inhibit COX-2 and other inflammatory targets like 5-lipoxygenase (5-LOX) or modulate transcription factors like NF-κB.[5]

-

Improving pharmacokinetic profiles: Modifying the pyrazole scaffold to enhance absorption, distribution, metabolism, and excretion (ADME) properties.[10]

-

Exploring new therapeutic areas: Leveraging the synthetic tractability of the pyrazole ring to create libraries of compounds for screening against new biological targets.[20]

Conclusion

The journey of pyrazole acetic acid derivatives from a classic heterocyclic synthesis to highly targeted therapeutics exemplifies the power of medicinal chemistry. The initial discovery by Knorr provided a robust chemical foundation. The subsequent elucidation of the role of COX-1 and COX-2 in inflammation provided a clear biological target, paving the way for the rational design of safer and more effective drugs. The pyrazole scaffold, in its various forms, has proven to be remarkably adaptable, leading to numerous successful drugs. The principles learned from the history of these compounds—understanding reaction mechanisms, elucidating biological pathways, and pursuing structure-activity relationships—continue to guide and inspire the next generation of drug discovery professionals.

References

-

Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia.[Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.[Link]

-

Design, synthesis, and molecular docking of novel pyrazole-chalcone analogs of lonazolac as 5-LOX, iNOS and tubulin polymerization inhibitors with potential anticancer and anti-inflammatory activities. PubMed.[Link]

-

Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric. ScienceDirect.[Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.[Link]

-

Celecoxib History. News-Medical.Net.[Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.[Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ChemInform.[Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.[Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate.[Link]

-

The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central.[Link]

-

Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents. MedChemComm (RSC Publishing).[Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org.[Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed.[Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central.[Link]

-

(PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate.[Link]

-

Biocatalytic access to betazole using a one-pot multienzymatic system in continuous flow. Royal Society of Chemistry.[Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI.[Link]

-

Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork.[Link]

-

The development of COX-2 inhibitors. ResearchGate.[Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.[Link]

-

COX-2 chronology. PubMed Central.[Link]

-

Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents. RSC Publishing.[Link]

-

Knorr Pyrazole Synthesis. Chem Help ASAP.[Link]

-

Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents. Semantic Scholar.[Link]

-

Difenamizole. Wikipedia.[Link]

-

Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. PubMed.[Link]

-

Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PubMed Central.[Link]

-

Full article: Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Taylor & Francis Online.[Link]

-

Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. ResearchGate.[Link]

-

Knorr pyrrole synthesis. Wikipedia.[Link]

-

Knorr Pyrazole Synthesis (M. Pharm). Slideshare.[Link]

-

Betazole. PubChem.[Link]

-

Betazole. Wikipedia.[Link]

-

Betazole. PharmaCompass.[Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. jk-sci.com [jk-sci.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. COX-2 chronology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]

- 14. tandfonline.com [tandfonline.com]

- 15. news-medical.net [news-medical.net]

- 16. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Difenamizole - Wikipedia [en.wikipedia.org]

- 19. Betazole - Wikipedia [en.wikipedia.org]

- 20. nbinno.com [nbinno.com]

The Biological Activity of 2-(1H-pyrazol-4-yl)acetic acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its derivatives are integral to a wide array of approved pharmaceuticals, demonstrating a remarkable spectrum of biological activities. These include anti-inflammatory, antimicrobial, antidepressant, antiviral, and antitumor properties.[1][2] Notable examples of pyrazole-containing drugs include the COX-2 inhibitor celecoxib (Celebrex), the erectile dysfunction medication sildenafil (Viagra), and the cannabinoid receptor antagonist rimonabant (Acomplia).[1] The versatility of the pyrazole scaffold lies in its unique electronic properties and its ability to act as a bioisosteric replacement for other functional groups, enabling fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide focuses on a specific derivative, 2-(1H-pyrazol-4-yl)acetic acid, exploring its known biological activities and postulating a significant, yet underexplored, therapeutic potential as a modulator of the GABAergic system.

Known Biological Activity: Antagonism of the CRTh2 Receptor

Research into the therapeutic applications of 2-(1H-pyrazol-4-yl)acetic acid has identified it as a scaffold for the development of antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 lymphocytes (CRTh2).[3] The CRTh2 receptor, a G-protein coupled receptor, is a key player in the inflammatory cascade, particularly in allergic diseases such as asthma and allergic rhinitis. It is activated by prostaglandin D2 (PGD2), leading to the recruitment of eosinophils, basophils, and Th2 lymphocytes to sites of inflammation.

A series of 2-(1H-pyrazol-1-yl)acetic acid derivatives have been synthesized and evaluated for their ability to antagonize the CRTh2 receptor.[3] In vitro biological evaluation of these compounds revealed a distinct structure-activity relationship (SAR) for the pyrazole core compared to analogous indole acetic acid derivatives.[3] This research highlights the potential of the 2-(1H-pyrazol-4-yl)acetic acid scaffold in the development of novel anti-inflammatory and anti-allergic therapeutics.

Hypothesized Biological Activity: Inhibition of GABA Aminotransferase

Beyond its established role in inflammation, the structural characteristics of 2-(1H-pyrazol-4-yl)acetic acid suggest a compelling hypothesis: its potential as an inhibitor of γ-aminobutyric acid aminotransferase (GABA-T). GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its dysregulation is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and substance abuse.[4]

GABA-T is a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the degradation of GABA into succinic semialdehyde.[4][5] Inhibition of GABA-T leads to an increase in synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission.[6] This mechanism is the basis for the anticonvulsant activity of drugs like vigabatrin.[6]

The 2-(1H-pyrazol-4-yl)acetic acid molecule possesses key structural features that could enable it to interact with the active site of GABA-T. The acetic acid moiety provides a carboxylic acid group that can mimic the carboxylate of GABA, while the pyrazole ring can be tailored with various substituents to optimize binding and inhibitory activity.

Mechanism of GABA-T and Potential Inhibition by 2-(1H-pyrazol-4-yl)acetic acid

GABA-T catalyzes the transfer of an amino group from GABA to α-ketoglutarate, a process that proceeds via a Bi-Bi Ping Pong mechanism.[4] The reaction involves the formation of a Schiff base between GABA and the PLP cofactor, followed by a series of tautomerization and hydrolysis steps.

A potential mechanism-based inactivator, or "suicide inhibitor," for GABA-T would be a compound that is processed by the enzyme to a reactive intermediate that then irreversibly binds to the active site. The design of such inhibitors is a key strategy in modern drug discovery.[7] While the specific interactions of 2-(1H-pyrazol-4-yl)acetic acid with GABA-T have not been empirically determined, its structure provides a foundation for the design of novel inhibitors.

Experimental Protocols for Assessing Biological Activity

To rigorously evaluate the biological activity of 2-(1H-pyrazol-4-yl)acetic acid and its derivatives, a multi-tiered experimental approach is essential. This should encompass both in vitro enzymatic assays and in vivo behavioral models.

Synthesis of 2-(1H-pyrazol-yl)acetic acid Derivatives

The synthesis of 2-(1H-pyrazol-yl)acetic acid can be achieved through various synthetic routes. One common method involves the reaction of pyrazole with an ethyl bromoacetate followed by hydrolysis.[8] More complex derivatives can be synthesized using multi-step procedures, often starting from a substituted hydrazine and a β-dicarbonyl compound to form the pyrazole ring, followed by functionalization at the desired positions.[1][9]

Illustrative Synthetic Workflow:

Caption: A generalized synthetic workflow for 2-(1H-pyrazol-1-yl)acetic acid.

In Vitro GABA-T Inhibition Assay

The primary in vitro method to assess the potential of 2-(1H-pyrazol-4-yl)acetic acid as a GABA-T inhibitor is a direct enzymatic assay.[10][11] This assay measures the activity of purified GABA-T in the presence and absence of the test compound.

Step-by-Step Protocol:

-

Enzyme Source: Recombinant human or porcine GABA-T can be used. Several commercial sources are available, or it can be expressed and purified in-house.[11]

-

Reaction Mixture: The assay is typically performed in a potassium pyrophosphate buffer (pH 8.6) containing the following components:

-

GABA (substrate)

-

α-ketoglutarate (co-substrate)

-

NADP+

-

Succinic semialdehyde dehydrogenase (SSADH) (coupling enzyme)[11]

-

-

Assay Principle: The activity of GABA-T is coupled to the reduction of NADP+ to NADPH by SSADH. The rate of NADPH formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.

-

Inhibition Studies: To determine the inhibitory potential of 2-(1H-pyrazol-4-yl)acetic acid, the enzyme is pre-incubated with various concentrations of the compound before initiating the reaction by adding the substrates.

-

Data Analysis: The initial reaction rates are plotted against the inhibitor concentration to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible).[5]

Data Presentation:

| Compound | IC50 (µM) for GABA-T Inhibition |

| 2-(1H-pyrazol-4-yl)acetic acid | TBD |

| Vigabatrin (Positive Control) | TBD |

In Vivo Assessment of GABAergic Activity

In vivo studies are crucial to confirm the physiological effects of 2-(1H-pyrazol-4-yl)acetic acid and its potential as a CNS-active agent.

Apomorphine-Induced Climbing Behavior in Mice:

This model is a rapid and reliable method for identifying compounds with GABAergic properties.[12]

-

Animal Model: Male ICR mice are commonly used.

-

Drug Administration: The test compound can be administered via various routes, including intraperitoneal (IP) or intracerebroventricular (ICV) injection. ICV administration is particularly useful for compounds that may have poor blood-brain barrier penetration.[12]

-

Induction of Climbing Behavior: Apomorphine, a dopamine receptor agonist, is administered subcutaneously to induce a characteristic climbing behavior.

-

Assessment: The ability of the test compound to inhibit the apomorphine-induced climbing is quantified. Known GABA agonists like muscimol are used as positive controls.[12]

-

Reversal Studies: To confirm that the inhibitory effect is mediated by the GABAergic system, a GABA receptor antagonist such as picrotoxin can be co-administered.[12]

Experimental Workflow:

Caption: Workflow for the apomorphine-induced climbing behavior model.

Future Directions and Conclusion

While the current body of literature primarily points to the role of 2-(1H-pyrazol-4-yl)acetic acid derivatives as CRTh2 antagonists, its structural similarity to GABA suggests a compelling avenue for investigation into its potential as a GABA-T inhibitor. The experimental protocols outlined in this guide provide a clear and robust framework for testing this hypothesis.

Successful demonstration of GABA-T inhibition by 2-(1H-pyrazol-4-yl)acetic acid or its optimized derivatives would open up new therapeutic possibilities for a range of neurological disorders. Further research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the pyrazole scaffold for potent and selective GABA-T inhibition.

-

Pharmacokinetic Profiling: To assess the drug-like properties of lead compounds, including their ability to cross the blood-brain barrier.

-

Advanced In Vivo Models: To evaluate efficacy in more complex models of epilepsy, anxiety, or addiction.

References

- An in vivo method for testing GABAergic compounds - PubMed.

- (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - AWS.

- Synthesis of (a) Production of 2-(1-pyrazolyl)-acetic acid - PrepChem.com.

- In vitro GABA-transaminase inhibition assay of selected compounds. - ResearchGate.

- 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed.

- High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - Taylor & Francis Online.

- In Vivo Studies of Gaba-IN-2: Application Notes and Protocols - Benchchem.

- 2-(1H-Pyrazol-4-yl)acetic acid - ChemScene.

- Kinetic studies on the inhibition of GABA-T by gamma-vinyl GABA and taurine - PubMed.

- Classics in Neuroimaging: Development of PET Tracers for Imaging the GABAergic pathway.

- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC - PubMed Central.

- Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - MDPI.

- Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC.

- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI.

- PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor.

- Current status of pyrazole and its biological activities - PMC - PubMed Central.

- 2-(1H-pyrazol-4-yl)acetic acid | C5H6N2O2 | CID 20555351 - PubChem.

- Determination of in vivo activity of putative GABA-like compounds [proceedings] - PMC.

- Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PubMed.

- 2-(1-ethyl-1H-pyrazol-4-yl)acetic acid - Vulcanchem.

- GABA transaminase inhibitor - Wikipedia.

- Targeting Conformational Flexibility of Reactive Intermediate to Enhance Selectivity of a GABA Aminotransferase Inactivator | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage.

Sources